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Tert-butyl octahydro-2,7-naphthyridine-2(1H)-carboxylate
Overview
Description
Tert-butyl octahydro-2,7-naphthyridine-2(1H)-carboxylate is a chemical compound with the molecular formula C₁₄H₂₄N₂O₂. It is a derivative of naphthyridine, a heterocyclic aromatic organic compound, and is characterized by the presence of a tert-butyl group attached to the octahydro-2,7-naphthyridine-2(1H)-carboxylate structure. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl octahydro-2,7-naphthyridine-2(1H)-carboxylate typically involves multiple steps, starting with the formation of the naphthyridine core. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl octahydro-2,7-naphthyridine-2(1H)-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.
Scientific Research Applications
Structural Features
The compound's structure consists of a fully saturated naphthyridine ring system with a tert-butyl ester group. This configuration is significant for its chemical reactivity and biological interactions.
Medicinal Chemistry
Tert-butyl octahydro-2,7-naphthyridine-2(1H)-carboxylate has shown promise in various areas of medicinal chemistry:
- Drug Development : The compound serves as a potential lead in the development of new pharmaceuticals targeting specific biological pathways.
- Biochemical Probes : It can act as a ligand or probe in biochemical studies, aiding in the understanding of enzyme mechanisms and receptor interactions.
Research indicates that naphthyridine derivatives exhibit a range of biological activities:
- Antimicrobial Properties : Some studies have shown effectiveness against various bacterial strains.
- Anticancer Activity : Certain derivatives have demonstrated the ability to inhibit tumor growth by inducing apoptosis in cancer cells.
- Neuroprotective Effects : Investigations into neuroprotective properties suggest potential applications in treating neurodegenerative diseases.
Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of a structurally similar naphthyridine derivative on astrocytes exposed to amyloid-beta (Aβ) peptides. Results indicated that the compound could reduce oxidative stress markers and enhance cell viability in the presence of Aβ, suggesting potential applications in Alzheimer's disease treatment.
Study 2: Anticancer Activity
Another research effort focused on the anticancer properties of naphthyridine derivatives. Findings demonstrated that these compounds could inhibit cell proliferation in certain cancer cell lines through mechanisms involving apoptosis induction.
Mechanism of Action
The mechanism by which tert-butyl octahydro-2,7-naphthyridine-2(1H)-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.
Comparison with Similar Compounds
Tert-butyl octahydro-2,7-naphthyridine-2(1H)-carboxylate can be compared with other similar compounds, such as:
Naphthyridine derivatives: These compounds share the naphthyridine core but may have different substituents and functional groups.
Tert-butyl derivatives: Other compounds with a tert-butyl group attached to different heterocyclic structures.
The uniqueness of this compound lies in its specific combination of the naphthyridine core and the tert-butyl group, which imparts distinct chemical and biological properties.
Biological Activity
Tert-butyl octahydro-2,7-naphthyridine-2(1H)-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry due to its structural characteristics and biological properties. This article provides an overview of its biological activity, including pharmacological applications, synthesis methods, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H24N2O2
- Molecular Weight : 240.34 g/mol
- CAS Number : 885270-18-8
The compound features a bulky tert-butyl group that influences its chemical reactivity and bioavailability. The naphthyridine moiety is known for its diverse biological activities, which include antimicrobial, antiviral, and anticancer properties .
Pharmacological Properties
This compound has been studied for various pharmacological effects:
- Antimicrobial Activity : Derivatives of naphthyridine have shown promise in combating bacterial infections. Studies indicate that modifications to the naphthyridine structure can enhance antibacterial efficacy against resistant strains .
- Anticancer Potential : Research has demonstrated that compounds similar to tert-butyl octahydro-2,7-naphthyridine exhibit cytotoxic effects on cancer cell lines such as A549 (lung cancer) and HT-29 (colon cancer). These compounds induce apoptosis and cell cycle arrest in a dose-dependent manner .
The mechanism of action may involve:
- Enzyme Inhibition : Compounds may act as inhibitors of specific enzymes involved in cancer cell proliferation or microbial metabolism.
- Target Interaction : Binding to receptors or proteins that play critical roles in cellular signaling pathways, thereby modulating biological responses.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Naphthyridine Core : Utilizing cyclization reactions to form the naphthyridine ring system.
- Functional Group Modifications : Introducing the carboxylate moiety through esterification reactions.
- Purification Techniques : Employing chromatography to isolate high-purity products for biological testing .
Case Studies and Research Findings
Several studies have investigated the biological activity of naphthyridine derivatives:
Properties
IUPAC Name |
tert-butyl 3,4,4a,5,6,7,8,8a-octahydro-1H-2,7-naphthyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-5-10-4-6-14-8-11(10)9-15/h10-11,14H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNLSMUWYYKSRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CCNCC2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10700600 | |
Record name | tert-Butyl octahydro-2,7-naphthyridine-2(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10700600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885270-18-8 | |
Record name | tert-Butyl octahydro-2,7-naphthyridine-2(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10700600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl octahydro-2,7-naphthyridine-2(1Ð?)-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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